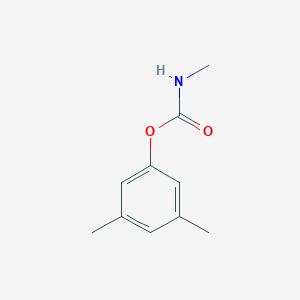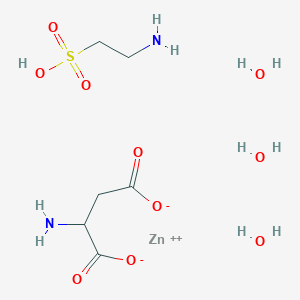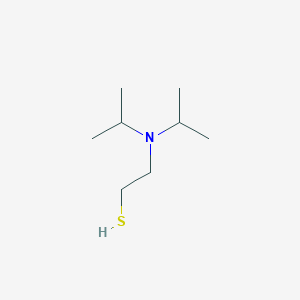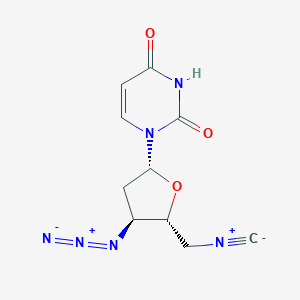
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine, also known as AZT, is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral properties. AZT was first synthesized in 1964 by Jerome Horwitz and his team at the Michigan Cancer Foundation, and it was later found to be effective against the human immunodeficiency virus (HIV).
Mechanism Of Action
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it terminates the chain elongation process, thereby inhibiting the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also known to cause premature termination of the viral DNA chain, leading to the production of defective viral particles.
Biochemical and Physiological Effects:
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the viral load in HIV-infected patients, increase CD4+ T-cell counts, and delay the onset of AIDS-related illnesses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can also have adverse effects on the bone marrow, leading to anemia and other blood disorders.
Advantages And Limitations For Lab Experiments
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has several advantages for use in lab experiments. It is a well-established antiviral agent with a known mechanism of action, making it a useful tool for studying the replication of viruses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can be toxic to cells at high concentrations, and its effectiveness can be reduced by the development of drug resistance.
Future Directions
There are several areas of future research for 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine. One area is the development of new analogues that are more effective against drug-resistant strains of HIV. Another area is the investigation of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine's potential use in the treatment of other viral infections. Additionally, there is ongoing research into the mechanisms of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine toxicity and how it can be minimized.
Synthesis Methods
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is synthesized from thymidine, which is a natural nucleoside found in DNA. The synthesis involves the addition of an azide group and an isocyanate group to the 5' and 3' positions of the thymidine molecule, respectively. The resulting compound is then deoxygenated at the 2' position to form 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine.
Scientific Research Applications
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been extensively used in scientific research as an antiviral agent against HIV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
properties
CAS RN |
132101-33-8 |
|---|---|
Product Name |
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine |
Molecular Formula |
C10H10N6O3 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N6O3/c1-12-5-7-6(14-15-11)4-9(19-7)16-3-2-8(17)13-10(16)18/h2-3,6-7,9H,4-5H2,(H,13,17,18)/t6-,7+,9+/m0/s1 |
InChI Key |
IGAWFONCMKMKOH-LKEWCRSYSA-N |
Isomeric SMILES |
[C-]#[N+]C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
Canonical SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
Other CAS RN |
132101-33-8 |
synonyms |
3'-azido-5'-isocyano-2',3',5'-trideoxyuridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



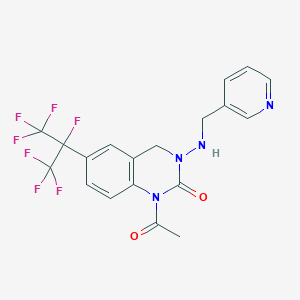
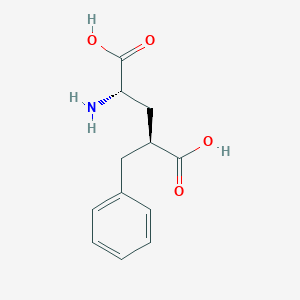

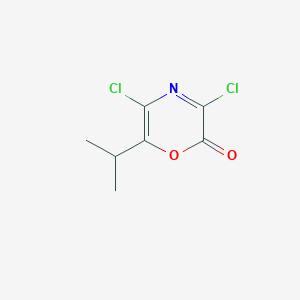
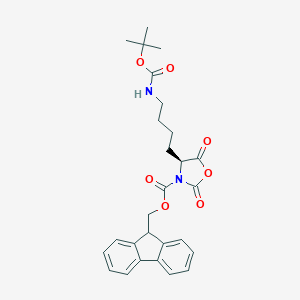

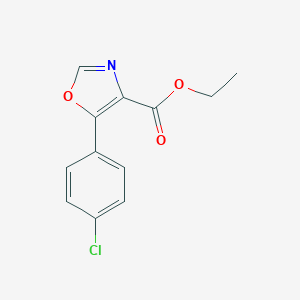

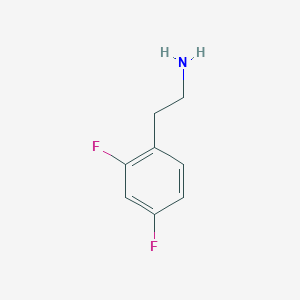
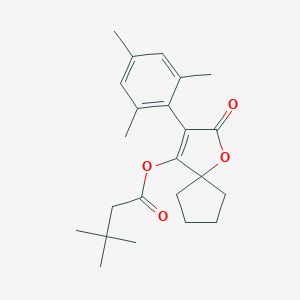
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
